molecular formula C19H32O B12734471 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol CAS No. 71889-15-1

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol

Cat. No.: B12734471
CAS No.: 71889-15-1
M. Wt: 276.5 g/mol
InChI Key: NRWUHKORTFMBBF-UHFFFAOYSA-N
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Description

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol is a synthetic phenolic compound recognized for its potent antioxidant properties. It functions primarily as a radical scavenger, where its phenolic hydroxyl group donates a hydrogen atom to peroxy radicals (ROO•), thereby interrupting the chain propagation step of autoxidation and stabilizing materials against oxidative degradation. This mechanism is detailed in chemical databases and resources. Its specific molecular structure, featuring bulky alkyl substituents like the 1,1,3,3-tetramethylbutyl (octyl) and tert-butyl groups, enhances its steric hindrance and improves its compatibility within various systems. In research and development, this compound is valued as a stabilizer and antioxidant in polymers, lubricants, and other industrial organic substrates susceptible to oxidative decay. It is a key subject in studies focusing on the longevity and durability of synthetic materials. Researchers utilize this compound to investigate the kinetics of antioxidant action and to develop new stabilized formulations. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71889-15-1

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3

InChI Key

NRWUHKORTFMBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .

Chemical Reactions Analysis

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the hydroxyl group attached to the aromatic ring, which can easily participate in redox reactions . The molecular targets and pathways involved include various oxidative stress pathways and cellular antioxidant defense mechanisms .

Comparison with Similar Compounds

Substituent Analysis and Key Differences

The table below compares the substituent patterns, molecular properties, and applications of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol with analogous cresol derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Positions) Key Applications
This compound Not explicitly listed C₁₅H₂₄O (estimated) 220.35 (estimated) 2-methyl, 4-tert-butyl, 6-(1,1,3,3-tetramethylbutyl) Antioxidant, UV stabilization
2-Methyl-4-tert-octylphenol 2219-84-3 C₁₅H₂₄O 220.35 2-methyl, 4-(1,1,3,3-tetramethylbutyl) Surfactant, polymer additive
2,2′-Methylenebis[4-methyl-6-tert-butylphenol] 119-47-1 C₂₃H₃₂O₂ 340.50 Bisphenol with 4-methyl and 6-tert-butyl groups Antioxidant in plastics, rubbers
4,6-di-tert-butyl-m-cresol 96-69-5 C₁₅H₂₄O 220.35 3-methyl, 4,6-di-tert-butyl Antioxidant, fuel additive
Tinuvin®928 (Benzotriazole derivative) 103597-45-1 C₃₃H₄₀N₆O₂ 658.90 2-benzotriazolyl, 6-(1-methyl-1-phenylethyl), 4-(1,1,3,3-tetramethylbutyl) UV absorber in coatings

Key Observations:

Steric Hindrance and Solubility: The tert-octyl (tetramethylbutyl) group in this compound provides greater steric bulk compared to tert-butyl groups in analogs like 4,6-di-tert-butyl-m-cresol. This enhances solubility in nonpolar matrices, making it suitable for polymer stabilization .

Antioxidant Efficiency: Bisphenol derivatives like 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] exhibit higher thermal stability due to their dimeric structure, whereas mono-substituted cresols (e.g., 2-Methyl-4-tert-octylphenol) are more volatile .

UV Absorption: Tinuvin®928 and Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol) outperform alkylated cresols in UV protection due to benzotriazole moieties, which absorb a broader range of UV wavelengths .

Research Findings on Performance

  • Antioxidant Activity: Alkyl cresols with tert-octyl groups demonstrate superior radical scavenging compared to tert-butyl analogs, as the bulky tert-octyl group stabilizes phenolic radicals more effectively .
  • Thermal Stability: Bisphenol derivatives (e.g., 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]) show higher decomposition temperatures (>300°C) than mono-cresols, making them ideal for high-temperature applications .
  • Environmental Impact: Compounds like 4,4′-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5) face regulatory scrutiny due to sulfur content, whereas non-sulfur analogs like this compound are more environmentally favorable .

Biological Activity

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol (CAS 19037-31-1), also known as 4-tert-butyl-6-tert-octyl-o-cresol, is a phenolic compound widely used in various industrial applications, particularly as an antioxidant in plastics and rubber. Understanding its biological activity is essential for assessing its safety and potential health effects.

  • Molecular Formula : C19H32O
  • Molecular Weight : 276.457 g/mol
  • Density : 0.91 g/cm³
  • Boiling Point : 333.6°C
  • Flash Point : 150.3°C

The primary biological activity of this compound is attributed to its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, which can prevent cellular damage. Additionally, its structure allows it to interact with various biological targets, potentially influencing endocrine function.

Endocrine Disruption Potential

Recent studies have highlighted the potential of substituted phenols to act as endocrine disruptors. A case study involving structurally similar compounds indicated that such phenols could mimic estrogen by binding to estrogen receptors (ERs) . This raises concerns regarding the biological activity of this compound in terms of hormonal balance and reproductive health.

Table 1: Comparison of Phenolic Compounds and Their Estrogenic Activity

Chemical NameCAS RNEstrogenic Activity
Estrodiol (non-hindered)50-28-2Strong
4-Tert-Butylphenol (non-hindered)98-54-4Moderate
2,4-Di-Tert-Butylphenol96-76-4Weak
Octabenzone1843-05-6Weak
This compound 19037-31-1 Potentially active

Case Studies and Research Findings

A study published in Environmental Toxicology examined the estrogenic potential of various phenolic compounds using an Integrated Approach for Testing and Assessment (IATA). The findings suggested that compounds with bulky substituents like those found in this compound may exhibit varying degrees of estrogenic activity depending on their structural configuration .

Another investigation focused on the photodegradation pathways of related phenolic compounds in aqueous environments. This research provided insights into how such compounds can transform under environmental conditions and potentially lead to the formation of more toxic by-products .

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